molecular formula C14H17NO3 B3020977 Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate CAS No. 681464-19-7

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate

Cat. No.: B3020977
CAS No.: 681464-19-7
M. Wt: 247.29 g/mol
InChI Key: CAWBULKPEUITAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate typically involves the reaction of ethyl acetoacetate with an appropriate quinoline derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of materials with specific chemical properties, such as dyes and pigments.

Comparison with Similar Compounds

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)8-4-10-3-5-11-6-7-13(16)15-12(11)9-10/h3,5,9H,2,4,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWBULKPEUITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(CCC(=O)N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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